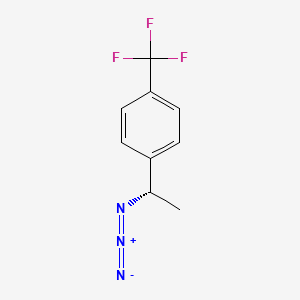

(S)-4-Trifluoromethyl-alpha-methylbenzyl azide

Overview

Description

(S)-4-Trifluoromethyl-alpha-methylbenzyl azide (TFMAB) is a chemical compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 106°C. TFMAB is a useful reagent for the synthesis of a variety of compounds, and it has been used in the synthesis of a wide range of organic and inorganic compounds. Additionally, TFMAB has been used as an initiator in the polymerization of various monomers, and it has been used to catalyze various reactions.

Scientific Research Applications

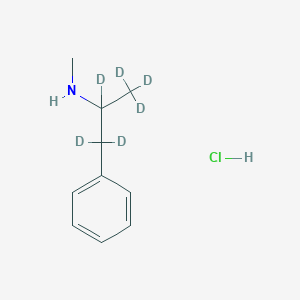

Regioselective Hydrogenolysis

- Research by Kanai et al. (2003) on the hydrogenolysis of bis(alpha-methylbenzyl)amine derivatives highlights the influence of the trifluoromethyl substituent on the aromatic ring, which aids in the asymmetric synthesis of trifluoromethyl-substituted alpha-phenylethylamines. This process emphasizes the role of steric effects over electronic effects (Kanai et al., 2003).

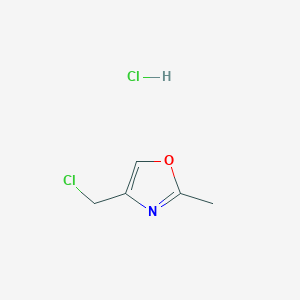

Synthesis of Oxazolidinones

- Park et al. (2003) demonstrated a novel method for synthesizing enantiomerically pure oxazolidinones from chiral aziridines using N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones. The methodology employed indicates the potential of (S)-4-Trifluoromethyl-alpha-methylbenzyl azide derivatives in the efficient synthesis of complex organic compounds (Park et al., 2003).

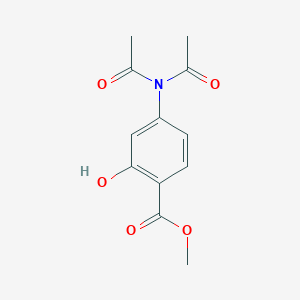

Study of Benzyl Azides

- A study conducted by Pinto et al. (2010) involved the synthesis and characterization of benzyl azides, including this compound, using mass spectrometry and ultraviolet photoelectron spectroscopy. This research provides valuable insight into the properties and fragmentation mechanisms of these compounds (Pinto et al., 2010).

Polymer Modification

- Noy et al. (2019) explored the use of the pentafluorobenzyl group, similar to this compound, in polymer chemistry. Their work demonstrates the potential of such compounds in postpolymerization modifications, significantly enhancing the utility of polymers in various applications (Noy et al., 2019).

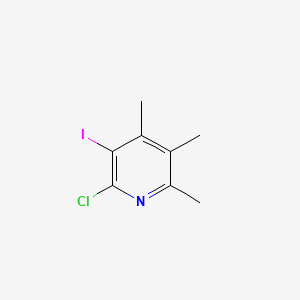

Aminoalkylation of Indoles and Pyrroles

- Abid et al. (2008) described the triflic acid-catalyzed highly stereoselective aminoalkylation of indoles and pyrroles. This process, using enantiomeric 3,3,3-trifluoro-pyruvate-alpha-methylbenzyl imines, leads to the synthesis of highly enantiomerically enriched alpha-trifluoromethyl-alpha-(heteroaryl)-glycine derivatives (Abid et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is often involved in radical trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Compounds containing the trifluoromethyl group are known to be involved in various biochemical reactions .

Pharmacokinetics

The redox potentials of a variety of trifluoromethyl-containing compounds have been studied , which could provide insights into their pharmacokinetics.

Action Environment

The solvent has been found to control the synthesis of certain trifluoromethyl-containing compounds .

properties

IUPAC Name |

1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNUOERZVCLBMV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)

![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)

![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)

![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)